N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide
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Overview
Description
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is a complex organic compound featuring a unique structure that integrates multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-triazolo[4,3-b]pyridazine ring: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Synthesis of the azetidine ring: The azetidine ring can be synthesized through cyclization reactions involving suitable amine and halide precursors.
Coupling of the triazolo[4,3-b]pyridazine and azetidine rings: This step typically involves nucleophilic substitution reactions.
Formation of the thiazole ring: The thiazole ring is often synthesized via cyclization reactions involving thiourea and α-haloketones.
Final coupling and methylation: The final step involves coupling the synthesized intermediates and methylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines .
Scientific Research Applications
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer and antimicrobial properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole derivatives: Compounds like Sitagliptin and Alprazolam share the triazole ring structure and exhibit various pharmacological activities.
Pyridazine derivatives: Compounds such as Pyridazine-based kinase inhibitors show similar biological activities.
Thiazole derivatives: Thiazole-containing compounds like Thiamine (Vitamin B1) and Ritonavir have diverse biological roles
Uniqueness
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which can confer distinct biological activities and pharmacokinetic properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-9-16-11(7-23-9)14(22)19(2)10-5-20(6-10)13-4-3-12-17-15-8-21(12)18-13/h3-4,7-8,10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTRFTLGXNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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